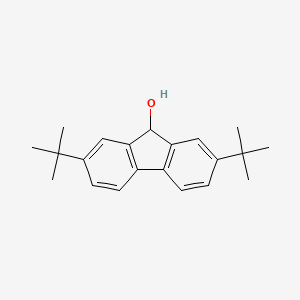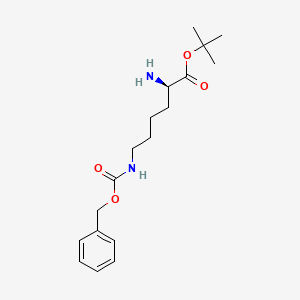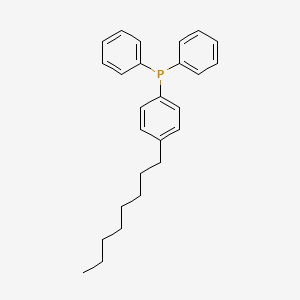
(E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- The compound’s systematic name is (E)-5-(2-(2-(4-Chlorophenyl)hydrazono)ethyl)-1-(p-tolyl)-1H-tetrazole .
- It belongs to the class of tetrazoles , which are five-membered heterocyclic compounds containing four nitrogen atoms.
- Tetrazoles exhibit diverse properties and applications due to their unique structure.
Métodos De Preparación
- One common approach is the hydrazine addition method , where a hydrazine derivative reacts with an aldehyde or ketone to form the hydrazone intermediate. Subsequent cyclization with an isocyanate or isothiocyanate yields the tetrazole ring.
Synthetic Routes: The synthesis of this compound involves various methods, including condensation reactions.
Reaction Conditions: These reactions typically occur under mild conditions, often in organic solvents.
Industrial Production: While there isn’t a specific industrial-scale production method for this compound, it can be synthesized in the laboratory.
Análisis De Reacciones Químicas
Reactivity: The compound can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The primary product is the tetrazole ring, which imparts unique properties.
Aplicaciones Científicas De Investigación
Chemistry: Tetrazoles serve as versatile building blocks in organic synthesis due to their reactivity.
Biology: Some tetrazoles exhibit biological activity, making them potential drug candidates.
Medicine: Researchers explore tetrazoles for their antimicrobial, antitumor, and anti-inflammatory properties.
Industry: Tetrazoles find applications in dyes, pigments, and corrosion inhibitors.
Mecanismo De Acción
- The compound’s mechanism of action depends on its specific application.
- If used as a drug, it may interact with specific molecular targets (e.g., enzymes, receptors) or disrupt cellular processes.
- Further studies are needed to elucidate its precise mechanism.
Comparación Con Compuestos Similares
Uniqueness: The compound’s unique features lie in its hydrazone-tetrazole hybrid structure.
Similar Compounds: Other tetrazoles, such as 1,5-disubstituted tetrazoles, share some properties but lack the specific hydrazone linkage.
Remember that this compound’s applications and properties continue to be explored by researchers.
Propiedades
Fórmula molecular |
C16H15ClN6 |
|---|---|
Peso molecular |
326.78 g/mol |
Nombre IUPAC |
4-chloro-N-[(E)-2-[1-(4-methylphenyl)tetrazol-5-yl]ethylideneamino]aniline |
InChI |
InChI=1S/C16H15ClN6/c1-12-2-8-15(9-3-12)23-16(20-21-22-23)10-11-18-19-14-6-4-13(17)5-7-14/h2-9,11,19H,10H2,1H3/b18-11+ |
Clave InChI |
PPAOBOHNCAUWEH-WOJGMQOQSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)N2C(=NN=N2)C/C=N/NC3=CC=C(C=C3)Cl |
SMILES canónico |
CC1=CC=C(C=C1)N2C(=NN=N2)CC=NNC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7'-Nitrospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B13134820.png)
![sodium;(2S)-2-amino-3-[[(2R)-2,3-bis[[(9Z,12Z)-octadeca-9,12-dienoyl]oxy]propoxy]-hydroxyphosphoryl]oxypropanoate](/img/structure/B13134822.png)

![17-Acetyl-17-ethyl-10,13-dimethyl-6-nitro-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13134832.png)


![(1R,18S,25R,29R)-27-phenyl-4,16-dithia-27-azaoctacyclo[16.6.5.02,17.03,15.05,14.07,12.019,24.025,29]nonacosa-2(17),3(15),5,7,9,11,13,19,21,23-decaene-26,28-dione](/img/structure/B13134845.png)
![3-Methyl-6-nitrobenzo[d]isoxazole](/img/structure/B13134849.png)
![4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B13134850.png)
